1,1,1,2,2,3,3-Heptafluoro-5-iodopentane

描述

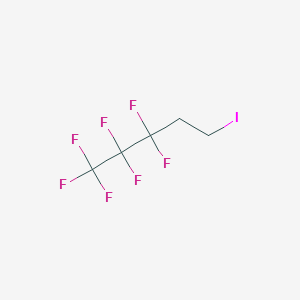

Structure

3D Structure

属性

IUPAC Name |

1,1,1,2,2,3,3-heptafluoro-5-iodopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F7I/c6-3(7,1-2-13)4(8,9)5(10,11)12/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNRRNKRZXHADL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60880148 | |

| Record name | 3:2 Fluorotelomer iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68188-12-5, 1513-88-8 | |

| Record name | Alkyl iodides, C4-20, gamma-omega-perfluoro | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068188125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkyl iodides, C4-20, .gamma.-.omega.-perfluoro | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3:2 Fluorotelomer iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alkyl iodides, C4-20, γ-ω-perfluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Rational Design of Synthetic Routes to 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane

The synthesis of this compound involves strategic considerations to ensure high purity and yield. The rational design of its synthetic routes focuses on the selection of appropriate precursors and the control of reaction conditions to achieve desired selectivity.

The synthesis of fluorinated molecules often requires specialized precursors. While specific precursors for this compound are not extensively detailed in readily available literature, general principles of fluoroalkane synthesis can be applied. The construction of the carbon backbone followed by fluorination and iodination steps is a common strategy.

Stereoselective synthesis involving perfluoroalkyl iodides is a developing area of interest. For instance, visible-light-driven, phase-transfer catalysis has been employed for the enantioselective perfluoroalkylation of cyclic β-ketoesters. nih.gov This method relies on the formation of photoactive electron donor–acceptor (EDA) complexes between chiral enolates and perfluoroalkyl iodides. nih.gov Although not specific to this compound, this methodology highlights a potential pathway for its use in stereocontrolled reactions. The chiral quaternary ammonium salts from a phase transfer catalyst can generate a chiral ion-pair with the substrate, which then forms an EDA complex with the perfluoroalkyl iodide, leading to a stereocontrolled carbon-carbon bond formation upon photoexcitation. nih.gov

Another approach to stereoselective synthesis involves the desymmetrization of geminal difluoroalkanes using frustrated Lewis pairs (FLP) with a chiral Lewis base component, which can produce stereoenriched fluoroalkanes. nih.gov This demonstrates the ongoing efforts to control stereochemistry in fluorinated systems, a principle that could be adapted to syntheses involving this compound or its derivatives.

Regioselectivity and chemoselectivity are crucial in the synthesis and subsequent reactions of polyfunctional molecules like this compound. In radical additions involving this compound, the regioselectivity of the addition of the heptafluoropentyl radical to an unsymmetrical alkene is a key consideration. Favorable non-covalent interactions and steric effects often promote anti-Markovnikov radical addition over Markovnikov addition. rsc.org

Chemoselective synthesis aims to react with one functional group in the presence of others. For example, in molecules containing both an alkenyl group and a benzamide moiety, a hypervalent iodine(III) reagent can be used to achieve chemoselective cyclization, with the solvent playing a critical role in directing the reaction pathway to form different substituted isoquinolinones. researchgate.net While this example does not directly involve this compound, it illustrates the principles of chemoselectivity that are vital when using such reagents in complex syntheses.

Mechanistic Investigations of Reactions Involving this compound

The reactivity of this compound is dominated by the nature of its carbon-iodine bond. This bond can be cleaved homolytically to generate radicals or participate in polar reactions such as nucleophilic substitution and elimination.

The carbon-iodine bond in this compound is relatively weak, making it an excellent precursor for the heptafluoropentyl radical under thermal or photochemical conditions. These radicals are key intermediates in various synthetic transformations.

Atom Transfer Radical Addition (ATRA) is a powerful, atom-economical method for forming a carbon-carbon and a carbon-halogen bond simultaneously. nih.govnih.gov In a typical ATRA reaction, the heptafluoropentyl radical, generated from this compound, adds to an alkene. The resulting radical then abstracts an iodine atom from another molecule of the starting iodide, propagating the radical chain and forming the addition product. nih.gov Visible-light photoredox catalysis is a modern and mild method for initiating ATRA reactions, avoiding the use of hazardous initiators like peroxides. nih.gov

The mechanism can be influenced by the formation of electron donor-acceptor (EDA) complexes. Various organic molecules, such as amines or enamines, can form EDA complexes with perfluoroalkyl iodides. wustl.edu Upon irradiation with visible light, a single electron transfer (SET) occurs, leading to the formation of the perfluoroalkyl radical. nih.gov The role of iodine is crucial; it acts as a good leaving group and can participate in subsequent radical chain processes. rsc.org

Table 1: Examples of ATRA Reactions with Perfluoroalkyl Iodides

| Alkene Substrate | Perfluoroalkyl Iodide | Initiation Method | Catalyst/Mediator | Product Type |

|---|---|---|---|---|

| Terminal Olefins | RF-I | Photoredox Catalysis | Ir[(dF(CF3)ppy)2(dtbbpy)]PF6 | C-C and C-I bond formation nih.gov |

| Unsaturated Carbonyls | RF-I | Visible Light | Halogen-bonding with Amines | Cyclopentene/Cyclopentane derivatives nih.gov |

| Styrenes | CBr4 (analogue) | Visible Light | Fukuzumi Photocatalyst | Trihaloalkyl-carbofunctionalization chemrxiv.org |

In addition to radical pathways, this compound can undergo polar reactions. The strong electron-withdrawing effect of the heptafluoroalkyl group significantly influences the reactivity of the adjacent C-H bonds and the carbon atom bearing the iodine.

Nucleophilic Displacement: This compound is a primary alkyl iodide. Typically, primary alkyl halides favor bimolecular nucleophilic substitution (SN2) reactions due to minimal steric hindrance. study.com The reaction involves a backside attack by a nucleophile, leading to the displacement of the iodide ion and an inversion of configuration if the carbon were chiral. study.comlibretexts.org The iodide ion is an excellent leaving group due to its large size, which stabilizes the negative charge. study.com However, the electron-withdrawing fluorine atoms can decrease the electron density at the reaction center, potentially slowing down the reaction with some nucleophiles.

Elimination Reactions: Alkyl halides can undergo elimination reactions, typically in the presence of a strong base, to form alkenes. mgscience.ac.in The two primary mechanisms are E1 (unimolecular) and E2 (bimolecular). lumenlearning.com

E2 Reaction: This is a concerted, one-step process where a base removes a proton from a β-carbon at the same time the leaving group departs. youtube.com It requires a strong base and is sensitive to stereochemistry, often proceeding via an anti-periplanar arrangement of the proton and the leaving group. mgscience.ac.inmasterorganicchemistry.com For this compound, the acidity of the β-protons (on the carbon adjacent to the C-I group) is increased by the inductive effect of the fluoroalkyl group, which could facilitate elimination.

E1 Reaction: This is a two-step process involving the formation of a carbocation intermediate, which is the rate-determining step, followed by deprotonation by a weak base. lumenlearning.comiitk.ac.in Primary alkyl halides like this compound are generally poor substrates for E1 reactions because they would form a highly unstable primary carbocation.

Competition between SN2 and E2 reactions is common for primary alkyl halides, with the outcome depending on factors like the strength and steric bulk of the base/nucleophile, temperature, and solvent. masterorganicchemistry.com

Organometallic catalysis provides efficient routes for perfluoroalkylation reactions using reagents like this compound. These reactions are crucial for introducing perfluoroalkyl chains into aromatic and other organic molecules. conicet.gov.ar

Transition metal complexes can mediate the generation of perfluoroalkyl radicals through single electron transfer or facilitate cross-coupling reactions. conicet.gov.ar For example, photoinitiated reactions between gold(I) organometallic complexes and iodoperfluoroalkanes have been shown to produce perfluoroalkyl gold(I) and gold(III) complexes, which are key intermediates in understanding and improving metal-promoted perfluoroalkylation. nih.gov The mechanism of these transformations often involves photoinitiated radical pathways. nih.gov

Catalytic methods have largely superseded stoichiometric protocols for perfluoroalkylation. conicet.gov.ar Various catalytic systems, including those based on copper, cobalt, or iridium, can be activated by thermal or photochemical means to effect the perfluoroalkylation of substrates like alkenes, alkynes, and (hetero)arenes. nih.govconicet.gov.ar

Organometallic Catalysis and Perfluoroalkylation Reactions

Derivatization and Functionalization Strategies

The synthetic utility of this compound extends beyond its role as a perfluoroalkylating agent. The iodine atom serves as a versatile functional handle for introducing a wide array of other chemical groups.

The carbon-iodine bond can be readily transformed into other functionalities through various organic reactions. This allows for the synthesis of a diverse library of heptafluoropentyl-containing compounds with tailored properties. For example, nucleophilic substitution reactions can replace the iodide with groups such as azides, thiols, or amines, paving the way for further conjugation using techniques like click chemistry. Elimination reactions can introduce unsaturation, while reduction can yield the corresponding alkane. These derivatization strategies are fundamental in medicinal and materials chemistry for creating complex scaffolds. researchgate.net

Perfluoroalkyl iodides are well-known to function as chain transfer agents or initiators in radical polymerization processes, particularly in a type of oligomerization known as telomerization. In this process, the perfluoroalkyl iodide (telogen) reacts with one or more molecules of an unsaturated monomer (taxogen), such as an alkene.

The radical generated from this compound (CF₃(CF₂)₂CH₂CH₂•) can add across the double bond of a monomer. This new radical can then either abstract the iodine atom from another molecule of the telogen to terminate the chain or add to another monomer unit to propagate the chain. beilstein-journals.org This process results in the formation of low-molecular-weight polymers, or oligomers, where the heptafluoropentyl group is at one end of the chain and an iodine atom is at the other. These terminally-functionalized oligomers are valuable as building blocks for creating more complex macromolecular architectures, such as block copolymers.

Table 3: Potential Oligomerization of Monomers with this compound

| Monomer (Taxogen) | Initiator (Telogen) | Resulting Oligomer Structure (n = 1, 2, 3...) |

|---|---|---|

| Ethylene (CH₂=CH₂) | CF₃(CF₂)₂CH₂CH₂I | CF₃(CF₂)₂CH₂CH₂(CH₂CH₂)nI |

| Styrene (C₆H₅CH=CH₂) | CF₃(CF₂)₂CH₂CH₂I | CF₃(CF₂)₂CH₂CH₂(CH(C₆H₅)CH₂)nI |

The control over the oligomerization process, such as the ratio of telogen to taxogen, allows for the tuning of the average chain length (n) of the resulting products. beilstein-journals.org

Spectroscopic and Advanced Characterization Techniques for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For organofluorine compounds, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy for Proton Environment Analysis

In the ¹H NMR spectrum of 1,1,1,2,2,3,3-heptafluoro-5-iodopentane, the signals corresponding to the protons on the carbon atoms adjacent to the highly fluorinated portion of the molecule and the iodine atom provide key structural information. The chemical shifts and coupling patterns are influenced by the strong electron-withdrawing effects of the fluorine atoms and the electronegativity of the iodine atom.

The protons on the carbon adjacent to the iodine (C5) and the protons on the carbon adjacent to the fluorinated ethyl group (C4) will exhibit distinct chemical shifts. The methylene (B1212753) group protons adjacent to the iodine atom (–CH₂I) are expected to appear further downfield due to the deshielding effect of the iodine. The protons of the other methylene group (–CF₂–CH₂–) will also be shifted downfield due to the influence of the adjacent difluoromethylene group. The coupling between these two sets of protons would likely appear as a complex multiplet, providing information about the connectivity of the carbon backbone.

¹³C NMR Spectroscopy for Carbon Skeleton and Fluorine Effects

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The presence of seven fluorine atoms significantly influences the chemical shifts of the carbon atoms. The carbon atoms directly bonded to fluorine (C1, C2, and C3) will exhibit large chemical shifts and will be split into complex multiplets due to carbon-fluorine coupling (¹JCF, ²JCF, etc.).

The carbon of the trifluoromethyl group (CF₃) will appear at a characteristic chemical shift, as will the difluoromethylene carbons (CF₂). The carbon atom bonded to iodine (C5) will also have a distinct chemical shift, typically appearing at a lower field compared to a standard alkane carbon due to the halogen's electronegativity. docbrown.info The carbon at the C4 position will also show a shift influenced by both the adjacent fluorinated group and the iodinated carbon.

| Carbon Position | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

|---|---|---|

| C1 (CF₃) | ~110-130 | Quartet (due to ¹JCF) |

| C2 (CF₂) | ~105-125 | Triplet (due to ¹JCF) |

| C3 (CF₂) | ~105-125 | Triplet (due to ¹JCF) |

| C4 (CH₂) | ~30-40 | Triplet of triplets (due to coupling with adjacent CH₂ and CF₂ protons) |

| C5 (CH₂I) | ~5-15 | Triplet (due to coupling with adjacent CH₂ protons) |

¹⁹F NMR Spectroscopy for Fluorine Environments and Coupling Phenomena

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orghuji.ac.il The spectrum of this compound would show distinct signals for the different fluorine environments. The trifluoromethyl (CF₃) group and the two difluoromethylene (CF₂) groups are chemically non-equivalent and will therefore resonate at different frequencies.

The chemical shifts in ¹⁹F NMR are spread over a wide range, which allows for excellent resolution of signals even in complex molecules. wikipedia.orgoxinst.com The CF₃ group will appear as a triplet due to coupling with the adjacent CF₂ group. Each CF₂ group will also exhibit complex splitting patterns due to coupling with the other CF₂ group and the CF₃ group. Long-range fluorine-fluorine couplings are common and can provide valuable structural information. wikipedia.org

| Fluorine Environment | Expected Chemical Shift Range (ppm vs. CFCl₃) | Expected Multiplicity |

|---|---|---|

| -CF₃ | -80 to -85 | Triplet |

| -CF₂-CF₂-CH₂- | -120 to -130 | Multiplet |

| -CF₃-CF₂- | -110 to -125 | Multiplet |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the protons on C4 and C5, confirming their adjacent positions in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the directly attached carbon signals. It would be used to definitively assign the ¹H and ¹³C signals for the CH₂ groups at positions 4 and 5.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of molecules by analyzing their fragmentation patterns. In a typical MS/MS experiment, the precursor ion of this compound (molecular weight: 323.98 g/mol sigmaaldrich.com) is selected and subjected to collision-induced dissociation (CID) to generate a series of product ions. The analysis of these fragments provides insights into the molecule's connectivity and the relative strengths of its chemical bonds.

Given the structure of this compound, several fragmentation pathways can be predicted. The carbon-iodine bond is the weakest bond in the molecule and is therefore expected to cleave readily. This would result in the loss of an iodine radical (I•, 127 g/mol ) or an iodide anion (I⁻), leading to a prominent cation at m/z 197 or a radical cation, respectively. Another likely fragmentation is the loss of hydrogen fluoride (B91410) (HF, 20 g/mol ). Alpha-cleavage adjacent to the highly fluorinated alkyl chain is also a common fragmentation pathway for similar compounds.

While specific experimental MS/MS data for this compound is not widely published, predicted collision cross-section (CCS) values for various adducts of the molecule are available. uni.lu These computational predictions are valuable for identifying the compound in complex mixtures when analyzed by ion mobility-mass spectrometry.

Table 1: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 324.93188 | 143.1 |

| [M+Na]⁺ | 346.91382 | 145.2 |

| [M-H]⁻ | 322.91732 | 129.0 |

| [M+NH₄]⁺ | 341.95842 | 156.6 |

| [M+K]⁺ | 362.88776 | 148.9 |

| [M]⁺ | 323.92405 | 131.3 |

| Data sourced from PubChem. uni.lu |

LC/MS for Complex Mixture Analysis and Transformation Product Identification

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for separating and identifying components in complex mixtures. nih.gov This is particularly relevant for monitoring reactions involving this compound and identifying its transformation products. The chromatographic separation, typically using reversed-phase columns, allows for the resolution of the starting material from its products and any impurities. metabolomics.se The subsequent detection by mass spectrometry provides molecular weight information and, with high-resolution instruments, can yield elemental composition. wiley.com

In the context of synthesizing derivatives, for instance, the reaction of this compound with an appropriate nucleophile, LC-MS can be used to track the disappearance of the starting material and the appearance of the product. By monitoring the relevant m/z values, the progress of the reaction can be followed. Furthermore, LC-MS/MS can be employed to identify unexpected byproducts by analyzing their fragmentation patterns, as described in the previous section. This is crucial for optimizing reaction conditions and understanding reaction mechanisms. nih.gov

The quantitative performance of LC-MS/MS, particularly with instruments like triple quadrupoles (QqQ) or quadrupole-linear ion traps (QqLIT), allows for the determination of trace levels of this compound or its derivatives in various matrices. researchgate.net This is important for applications where the concentration of the compound needs to be precisely controlled or monitored.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and its conformational isomers.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, the IR spectrum is expected to be dominated by strong absorptions from the numerous carbon-fluorine (C-F) bonds.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (in -CH₂-) | Stretching | 2850-2960 | Medium |

| C-H (in -CH₂-) | Bending | ~1465 | Medium |

| C-F (in CF₃, CF₂) | Stretching | 1100-1400 | Strong |

| C-I | Stretching | 500-600 | Medium-Weak |

| Expected ranges are based on general spectroscopic data and data for similar compounds like 1-iodopentane (B145852) and fluorinated alkanes. nih.gov |

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show the characteristic C-F, C-H, and C-I vibrations. The symmetric C-F stretching modes are expected to be strong in the Raman spectrum. The C-I stretch would also be readily observable.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, such as gold or silver, by many orders of magnitude. wikipedia.orgmdpi.com This technique could be particularly useful for the detection of trace amounts of this compound. The interaction of the iodide moiety with the metal surface could lead to a significant enhancement of the Raman signal. Studies on the SERS of halides on gold nanoparticles have shown distinct low-frequency bands corresponding to the Au-X⁻ vibration, which for iodide (Au-I⁻) would be expected. nih.gov This offers a potential route for the selective detection and characterization of this and similar iodo-functionalized compounds. The high sensitivity of SERS makes it a promising tool for environmental monitoring or for studying the surface chemistry of this compound. nih.gov

X-ray Diffraction and Computational Crystallography for Solid-State Structure Analysis

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. minia.edu.eg As of now, the crystal structure of this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC).

In the absence of experimental crystal structure data, computational crystallography can provide valuable insights into the likely packing arrangements and intermolecular interactions. The highly fluorinated tail of the molecule is expected to lead to fluorous interactions, where these segments self-associate. Furthermore, the iodine atom is capable of forming halogen bonds (C-I···X, where X is a halogen or other Lewis base), which are directional interactions that can play a significant role in crystal engineering. nih.gov A search of the PubChem database reveals a predicted 3D conformer of the molecule. uni.lu

Computational studies on related fluorinated molecules have shown that the introduction of fluorine can significantly influence crystal packing. researchgate.net Therefore, it is anticipated that the solid-state structure of this compound would be governed by a combination of van der Waals forces, fluorous interactions, and potentially halogen bonding involving the iodine atom.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of 1,1,1,2,2,3,3-heptafluoro-5-iodopentane. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic properties of molecules. nih.govmdpi.com By focusing on the electron density, DFT can efficiently calculate molecular orbital energies, shapes, and populations. For this compound, a DFT analysis would reveal the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO is associated with its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity. In the case of this compound, the iodine atom is expected to significantly influence the HOMO, making it a likely site for electrophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | - | Indicates electron-donating ability |

| LUMO Energy | - | Indicates electron-accepting ability |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability |

| Dipole Moment | - | Describes the polarity of the molecule |

Transition State Theory (TST) is a cornerstone of chemical kinetics, providing a framework for understanding and calculating the rates of chemical reactions. wikipedia.orgfiveable.mefiveable.me TST postulates that for a reaction to occur, the reactants must pass through a high-energy intermediate state known as the transition state. youtube.com The rate of the reaction is then determined by the concentration of the transition state species and the frequency at which they convert to products. fiveable.me

For this compound, TST can be used to model various reaction pathways, such as nucleophilic substitution at the carbon atom bonded to iodine. By calculating the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state, the rate constant for a specific reaction can be predicted. utexas.edu These calculations are crucial for understanding the mechanisms of reactions involving this compound.

Table 2: Hypothetical Reaction Energetics for a Nucleophilic Substitution on this compound

| Reaction Parameter | Predicted Value (kcal/mol) | Description |

| Enthalpy of Activation (ΔH‡) | - | The heat required to reach the transition state. |

| Entropy of Activation (ΔS‡) | - | The change in disorder on reaching the transition state. |

| Gibbs Free Energy of Activation (ΔG‡) | - | The overall energy barrier for the reaction. |

Note: Specific transition state theory calculations for this compound are not widely available. This table illustrates the parameters that would be determined in such a study.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms. nih.gov This methodology allows for the exploration of the conformational landscape and intermolecular interactions of this compound over time.

Due to the presence of multiple single bonds, this compound can adopt various conformations. MD simulations can identify the most stable conformers and the energy barriers between them. researchgate.netresearchgate.net This is particularly important as the conformation of the molecule can significantly impact its physical properties and reactivity. soton.ac.uk Furthermore, MD simulations can be used to study how this molecule interacts with other molecules, such as solvents or biological macromolecules, by analyzing non-covalent interactions like hydrogen bonds and van der Waals forces. nih.gov

Predictive Modeling for Environmental Fate and Transport Mechanisms

Predictive models are essential for assessing the environmental fate and transport of chemicals like this compound. epa.gov These models often utilize Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) approaches to predict environmental properties based on the molecule's structure. osti.govnih.govresearchgate.net

Key parameters predicted by these models include biodegradability, potential for bioaccumulation, and mobility in different environmental compartments (air, water, soil). For instance, tools like the Exposure and Fate Assessment Screening Tool (E-FAST) can estimate exposures to chemicals. epa.gov The development of predictive platforms that combine data on biodegradability and toxicity is an active area of research. nih.gov

Table 3: Predicted Environmental Fate Properties of this compound

| Environmental Parameter | Predicted Outcome | Method |

| Biodegradability | Likely persistent | QSAR models based on fluorination |

| Bioaccumulation Factor (BCF) | Moderate to High | Based on log Kow predictions |

| Soil Adsorption Coefficient (Koc) | Low to Moderate | Based on molecular structure |

Note: These are generalized predictions based on the properties of similar fluorinated compounds. Specific modeling data for this compound is limited.

In Silico Photochemistry and Photoreactivity Predictions

In silico photochemistry involves the use of computational methods to predict the behavior of molecules upon absorption of light. in-silico-photochem.comin-silico-photochem.com These methods are crucial for understanding the photoreactivity of this compound, particularly the potential for the carbon-iodine bond to undergo photolysis.

Upon absorption of ultraviolet (UV) radiation, the C-I bond is expected to be the weakest link and may break homolytically to form a heptafluoropentyl radical and an iodine radical. Computational methods can model the excited states of the molecule and predict the quantum yield of this photodissociation process. This information is vital for assessing the atmospheric lifetime and environmental impact of the compound.

Advanced Applications in Materials Science and Engineering

Integration into Fluoropolymer and Polymer Matrix Systems

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane serves as a critical component in the synthesis of specialized fluoropolymers. Its primary role is that of a chain transfer agent (CTA) or telogen in controlled radical polymerization processes, particularly in iodine transfer polymerization (ITP). This technique allows for the precise synthesis of polymers with predetermined molecular weights and defined end-groups.

The C-I bond in this compound has a relatively low bond dissociation energy, allowing it to reversibly cleave and transfer the iodine atom to a growing polymer chain. This process terminates one chain while creating a new radical that can initiate another, enabling the formation of telechelic polymers—polymers with functional groups at both ends. These resulting polymers, bearing a terminal iodine atom, can be further modified or used as macroinitiators for the synthesis of block copolymers.

The incorporation of fluorinated segments into a polymer backbone is a well-established strategy for improving material properties. Fluoropolymers are renowned for their exceptional thermal stability, chemical inertness, and resistance to oxidation and solvents. rsc.org The strong carbon-fluorine bond, one of the strongest in organic chemistry, imparts these desirable characteristics. rsc.org

By using this compound in telomerization reactions with various monomers, such as vinylidene fluoride (B91410) (VDF), it is possible to create oligomers and polymers that inherit these enhanced durability features. msu.edudiffer.nlcalibrechem.com The resulting materials exhibit properties characteristic of fluoropolymers, including:

High Thermal Stability: Resistance to degradation at elevated temperatures.

Chemical Resistance: Inertness towards a wide range of chemicals, including corrosive acids, bases, and organic solvents. rsc.org

Low Surface Energy: Resulting in hydrophobic and lipophobic surfaces that resist wetting and soiling.

Weatherability: Excellent resistance to degradation from UV radiation and environmental exposure. rsc.org

These properties make polymers synthesized with this fluorinated building block suitable for demanding applications such as high-performance coatings, seals, and gaskets in the aerospace, automotive, and chemical processing industries. rsc.org

The use of this compound as a CTA opens pathways to novel fluorinated materials with complex architectures. The terminal iodine atom on the resulting polymers is a versatile functional handle for subsequent chemical transformations. This allows for the synthesis of well-defined block copolymers, where a fluorinated block is combined with other polymer segments (e.g., polystyrene, polymethylmethacrylate). differ.nl

Such block copolymers can self-assemble into nanoscale morphologies and combine the distinct properties of each block, leading to materials with unique characteristics. For example, amphiphilic block copolymers containing a hydrophobic fluorinated segment and a hydrophilic segment can be designed for specialized surfactant or drug delivery applications. The synthesis of these advanced architectures is a key area of modern polymer chemistry, with fluorinated telomers produced from compounds like this compound serving as essential precursors. calibrechem.com The trend in this field is moving towards shorter-chain fluorinated molecules to achieve desired properties while mitigating the environmental and health concerns associated with long-chain perfluoroalkyl substances. google.com

Table 1: Properties of Fluoropolymers Synthesized via Iodine Transfer Polymerization

| Property | Description | Contribution of this compound |

|---|---|---|

| Controlled Molecular Weight | The ability to predetermine the average chain length of the polymer. | Acts as a chain transfer agent, regulating the polymerization process. |

| Terminal Functionality | The presence of a reactive group (iodine) at the end of the polymer chain. | Introduces a C-I bond at the chain end, enabling further reactions and block copolymer synthesis. differ.nl |

| Chemical Resistance | Inertness to a wide range of chemicals and solvents. rsc.org | Incorporates stable C-F bonds into the polymer structure. |

| Thermal Stability | Resistance to degradation at high temperatures. | The high strength of the C-F bond enhances the overall thermal stability of the polymer matrix. |

Role in Advanced Functional Materials

The distinct properties of the fluorinated alkyl chain and the reactive iodide group in this compound suggest its potential utility in the fabrication of advanced functional materials, such as those used in next-generation energy devices and smart surfaces.

One of the most significant challenges for the commercialization of perovskite solar cells (PSCs) is their long-term instability, particularly their degradation upon exposure to moisture, heat, and light. differ.nlaps.org Research has shown that the introduction of fluorinated compounds can significantly enhance the stability and performance of PSCs. aps.orgresearchgate.netchemistryworld.com

While direct use of this compound in PSCs is not explicitly documented in the provided search results, its molecular features are highly relevant to established stability-enhancing strategies:

Defect Passivation: The surfaces and grain boundaries of perovskite crystals often have defects, such as halide (iodide) vacancies, which act as sites for non-radiative recombination and degradation initiation. researchgate.netresearchgate.net Organic iodo-containing compounds can be used to passivate these defects. rsc.orgresearchgate.net The iodide in this compound could potentially interact with the perovskite surface, filling iodide vacancies and reducing defect density.

Hydrophobicity: The fluorinated alkyl tail is inherently hydrophobic. aps.orgresearchgate.net When molecules with fluorinated segments are incorporated at the interfaces of the perovskite layer, they can create a barrier that repels moisture, a key trigger for perovskite degradation. researchgate.net

Interfacial Engineering: Fluorinated molecules can form strong ionic and intermolecular bonds with the perovskite material, strengthening the interfaces between the perovskite absorber and the charge transport layers. aps.orgresearchgate.net This can improve charge extraction and block the migration of mobile ions, another major cause of PSC instability. researchgate.net

The dual functionality of a molecule like this compound—a reactive iodide for surface interaction and a stable, hydrophobic fluorinated tail—makes it a promising candidate for investigation as an additive to improve the durability of perovskite solar cells.

The creation of highly ordered molecular layers on surfaces is crucial for applications in electronics, sensors, and low-friction coatings. Semi-fluorinated alkanes, which consist of a fluorocarbon segment and a hydrocarbon segment, are known to self-assemble into well-defined nanostructures on various substrates. nih.govazonano.com This self-assembly is driven by the incompatibility between the rigid, helical fluorinated part and the more flexible hydrocarbon part, as well as their differing van der Waals cross-sections. azonano.com

This compound can be considered a functionalized fluorotelomer. wikipedia.org Such molecules exhibit strong tendencies to adsorb at interfaces. msu.edu The fluorinated chain seeks to minimize contact with non-fluorinated environments, driving the molecules to surfaces and interfaces. On a substrate, these molecules can arrange into highly oriented, self-assembled monolayers. core.ac.uk This behavior is critical for modifying the surface properties of materials, such as:

Creating Hydrophobic and Lipophobic Surfaces: The low surface energy of the oriented fluorinated chains repels both water and oils.

Reducing Friction: Fluorinated monolayers can act as molecular lubricants.

Controlling Interfacial Energy: The ability to precisely control the chemical nature of a surface is vital in microelectronics and biomedical devices.

The self-assembly of molecules like this compound at interfaces allows for the bottom-up fabrication of functional surfaces with tailored properties.

Biomedical Materials and Bio-Applications

Fluoropolymers possess a unique combination of properties, including chemical inertness, biocompatibility, and hydrophobicity, that makes them highly attractive for biomedical applications. sci-hub.seresearchgate.net These materials are used in drug delivery systems, medical implants, tissue engineering scaffolds, and as anti-fouling coatings. sci-hub.seresearchgate.net

While this compound is intended for research and industrial use and not for direct medical applications nih.gov, it serves as a valuable precursor for synthesizing advanced biomedical polymers. Through techniques like iodine transfer polymerization, it can be used to create fluorinated polymers with specific functionalities for biomedical use.

For instance, amphiphilic block copolymers can be synthesized using a fluorinated block derived from this compound. These copolymers can self-assemble in aqueous solutions to form micelles or vesicles, which can encapsulate therapeutic agents for targeted drug delivery. acs.org The fluorinated core of these nanocarriers can also be utilized for dissolving and delivering oxygen or for ¹⁹F magnetic resonance imaging (MRI). sci-hub.se

Furthermore, the surfaces of medical devices and implants can be modified with polymers derived from this compound to prevent biofouling—the unwanted adhesion of proteins and cells. The low surface energy of the fluorinated chains creates a non-stick surface that enhances the biocompatibility and longevity of the implant. The development of water-soluble or amphiphilic fluoropolymers, often synthesized using chain transfer agents, is a key strategy for realizing these advanced biomedical applications. sci-hub.se

Fluorinated Building Blocks in Drug Discovery and Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely recognized strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity and small size can improve metabolic stability, binding affinity, and lipophilicity of a molecule. While direct research explicitly detailing the use of this compound in the synthesis of specific commercial drugs is limited in publicly available literature, its utility as a building block can be inferred from the principles of medicinal chemistry. The presence of the C3F7CH2CH2- group can be used to introduce a specific type of fluorous moiety into a larger molecule.

The reactive carbon-iodine bond in this compound allows for its incorporation into various molecular scaffolds through established synthetic methodologies such as cross-coupling reactions. For instance, it can be reacted with molecules containing functional groups like amines or thiols to introduce the heptafluoropentyl group. This strategic placement of a fluorinated chain can block metabolic pathways, thereby increasing the drug's half-life in the body.

Table 1: Potential Reactions for Incorporating the Heptafluoropentyl Moiety

| Reaction Type | Reactant A | Reactant B | Potential Product |

| Nucleophilic Substitution | Amine-containing drug precursor | This compound | Heptafluoropentyl-substituted drug analog |

| Cross-Coupling | Organometallic drug precursor | This compound | Aryl- or Alkyl-heptafluoropentane derivative |

While specific examples are not readily found in current research, the potential for this compound to serve as a key intermediate in the synthesis of novel, more effective pharmaceuticals is significant.

Development of Fluorous Tagging Reagents

Fluorous chemistry has revolutionized the purification processes in organic synthesis, particularly in the context of creating libraries of compounds for drug screening. This methodology relies on the use of "fluorous tags," which are highly fluorinated moieties that can be temporarily attached to a molecule of interest. The tagged molecule can then be easily separated from non-tagged reactants and byproducts using fluorous solid-phase extraction (F-SPE).

This compound is a precursor for creating such fluorous tagging reagents. The reactive iodide allows for the attachment of this fluorous chain to a variety of functional groups that can, in turn, bind to a target molecule. For example, the iodoalkane can be converted into a fluorous thiol or amine, which can then be used to tag molecules for purification.

The principle behind fluorous separation is the unique solubility profile of highly fluorinated compounds. They tend to be soluble in fluorous solvents (like perfluorohexane) and have limited solubility in common organic solvents. In F-SPE, a column packed with a fluorous stationary phase (e.g., silica (B1680970) gel coated with a fluorocarbon) is used. When a mixture is passed through the column, the fluorous-tagged compound is retained due to the strong affinity between the fluorous tag and the stationary phase, while non-fluorous compounds pass through. The tagged compound can then be eluted with a fluorous solvent.

Table 2: Conceptual Steps in Fluorous Tagging using a Reagent Derived from this compound

| Step | Description |

| 1. Reagent Synthesis | Convert this compound into a reactive tagging reagent (e.g., a fluorous thiol). |

| 2. Tagging | React the fluorous tagging reagent with the target molecule to form a fluorous-tagged product. |

| 3. Purification (F-SPE) | Pass the reaction mixture through a fluorous SPE cartridge. The tagged product is retained. |

| 4. Elution | Wash the cartridge with an organic solvent to remove impurities, then elute the tagged product with a fluorous solvent. |

| 5. Detagging | Cleave the fluorous tag from the purified product to yield the final, pure compound. |

Although specific, commercially available fluorous tagging reagents directly synthesized from this compound are not widely documented in research literature, the chemical principles strongly support its potential in this application. The development of new and efficient fluorous tagging strategies is an active area of research, and versatile building blocks like heptafluoro-5-iodopentane are valuable starting points for these innovations.

Environmental Occurrence and Distribution Mechanisms

While specific monitoring data for this compound is not extensively available, its distribution patterns can be inferred from the behavior of other PFAS, particularly fluorotelomer-based compounds.

Per- and polyfluoroalkyl substances have been detected globally in numerous environmental matrices. The presence of these compounds in water, soil, air, and biota is a result of direct and indirect releases from manufacturing, use, and disposal of PFAS-containing products. itrcweb.org

Water: PFAS can contaminate both groundwater and surface water. nih.gov Sources include industrial effluents, leachate from landfills, and runoff from sites where aqueous film-forming foams (AFFF) were used. nih.govnih.gov Given its partial water solubility, this compound could be present in aquatic environments, with concentrations expected to be higher near industrial sources or release sites. nih.gov

Soil and Sediment: Soil and sediment act as significant reservoirs for PFAS. itrcweb.org Contamination occurs through atmospheric deposition, application of biosolids, and direct discharges. itrcweb.org The sorption behavior of this compound to soil and sediment would depend on factors like organic carbon content and soil chemistry, influencing its mobility and bioavailability.

Air: Volatile and semi-volatile PFAS can be transported in the atmosphere. While this compound has a relatively high boiling point (80 °C), it may still partition into the atmosphere, especially near source areas. chemicalbook.com Outdoor air concentrations of other PFAS generally range from 1–30 pg/m³, but can be much higher near industrial facilities. itrcweb.org

Biota: The bioaccumulation of PFAS, particularly long-chain perfluoroalkyl acids (PFAAs), is a significant concern. nih.gov While polyfluoroalkyl substances like this compound may have a lower bioaccumulation potential themselves, their degradation into highly persistent PFAAs can lead to accumulation in organisms. nih.gov

The potential for long-range environmental transport is a key characteristic of many PFAS. Volatile precursor compounds can be transported over long distances in the atmosphere before being deposited in remote regions, where they can then degrade into more persistent PFAAs. nih.gov As a fluorotelomer iodide, this compound can be considered a precursor substance. chemicalbook.comnih.gov Its transport potential would be influenced by its volatility and atmospheric lifetime, contributing to the global distribution of PFAS contamination.

Degradation Pathways and Mechanisms of this compound and Related Compounds

The degradation of this compound is a critical factor in its environmental fate, as the process can lead to the formation of highly stable and persistent transformation products.

Abiotic degradation involves chemical transformation without the involvement of microorganisms. For this compound, key potential abiotic pathways include hydrolysis and photolysis.

Hydrolysis: The carbon-fluorine (C-F) bonds that characterize the heptafluoropropyl group are exceptionally strong, making this part of the molecule highly resistant to hydrolysis. However, the carbon-iodine (C-I) bond is significantly weaker and more susceptible to cleavage. Under certain environmental conditions, hydrolysis could potentially occur at the C-I bond, though this pathway is generally considered slower than other degradation processes for iodoalkanes.

Photolysis: The C-I bond is known to be susceptible to photolysis, or degradation by sunlight. In the atmosphere or in sunlit surface waters, this compound could undergo photolytic cleavage of the C-I bond, initiating a series of reactions that contribute to its degradation. While abiotic degradation of some chlorinated solvents has been observed, the specific rates and products for this compound are not well-documented. cloudfront.netnih.gov

Biotic degradation, driven by microbial activity, is a primary transformation pathway for many polyfluoroalkyl substances. nih.gov It is expected that this compound, as a fluorotelomer iodide, serves as a precursor that can be biotransformed by microorganisms in soil, sediment, and wastewater treatment systems.

The typical pathway for fluorotelomer compounds involves the initial transformation of the non-fluorinated part of the molecule. nih.gov For this compound, this would likely begin with the transformation of the iodinated ethyl group. This process is often initiated by enzymatic pathways in aerobic environments, leading to the formation of intermediate compounds like fluorotelomer alcohols (FTOHs) and fluorotelomer carboxylic acids (FTCAs). nih.gov These intermediates then undergo further degradation.

A significant body of research shows that the biotic degradation of polyfluoroalkyl substances, including fluorotelomer-based compounds, ultimately leads to the formation of highly persistent perfluoroalkyl carboxylates (PFCAs). nih.gov This transformation pathway is a major environmental concern because PFCAs are resistant to further degradation, bioaccumulative, and have been linked to adverse health effects. nih.govriwa-rijn.org

The degradation of this compound (a 3:2 fluorotelomer iodide) is expected to yield a series of shorter-chain PFCAs. The process involves the stepwise removal of carbon atoms from the non-fluorinated end of the molecule until the stable perfluorinated alkyl chain remains.

Table 1: Potential Degradation Intermediates and Final Products of this compound

| Compound Type | Potential Transformation Product | Chemical Formula |

|---|---|---|

| Fluorotelomer Alcohol (Intermediate) | 3:2 Fluorotelomer Alcohol (5,5,6,6,7,7,7-Heptafluoro-1-heptanol) | C₅H₅F₇O |

| Fluorotelomer Carboxylate (Intermediate) | 3:2 Fluorotelomer Unsaturated Carboxylate | C₅H₃F₇O₂ |

| Perfluoroalkyl Carboxylate (Persistent Product) | Perfluorobutanoic Acid (PFBA) | C₄HF₇O₂ |

| Perfluoroalkyl Carboxylate (Persistent Product) | Perfluoropropanoic Acid (PFPrA) | C₃HF₅O₂ |

The ultimate transformation into stable PFCAs like perfluorobutanoic acid (PFBA) highlights the role of precursor compounds such as this compound in contributing to the environmental burden of persistent PFAS. nih.govregulations.gov

Compound Reference Table

Environmental Chemistry and Degradation Pathways of 1,1,1,2,2,3,3 Heptafluoro 5 Iodopentane

The environmental fate of 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane, a member of the fluorotelomer iodide (FTI) class of per- and polyfluoroalkyl substances (PFAS), is a subject of increasing scientific scrutiny. As a polyfluorinated substance, it has the potential to transform into highly persistent perfluoroalkyl acids (PFAAs). Understanding the pathways of its degradation and the methods for its removal and detection is critical for environmental risk assessment and management.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane

This compound is a partially fluorinated iodoalkane that has garnered academic interest primarily as a versatile building block in organic synthesis. Its chemical structure, featuring a heptafluorinated carbon chain and a reactive carbon-iodine bond, makes it a valuable reagent for introducing fluorinated moieties into a wide range of molecules. researchgate.netlookchem.com The incorporation of fluorine can significantly alter the chemical and physical properties of organic compounds, a characteristic that is highly sought after in various fields of research and development. researchgate.net

Key academic findings indicate that this compound is utilized in the synthesis of more complex fluorinated molecules. lookchem.com Research has shown its application in proteomics research, suggesting its utility in creating specialized chemical probes for studying biological systems. scbt.com The presence of the iodine atom allows for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions, thereby enabling the construction of intricate molecular architectures.

While specific in-depth studies on this particular compound are not extensively documented in widely available literature, its properties and reactivity can be understood in the broader context of fluoroalkyl iodides. These compounds are recognized for their role as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. dovepress.com The primary academic focus has been on leveraging the unique properties conferred by the fluorine atoms, such as increased metabolic stability and altered binding affinities in bioactive molecules. dovepress.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1513-88-8 | chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₅H₄F₇I | chemicalbook.comsigmaaldrich.comuni.lu |

| Molecular Weight | 323.98 g/mol | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 80 °C | chemicalbook.com |

| Density (Predicted) | 1.926±0.06 g/cm³ | chemicalbook.com |

| Physical Form | Clear, colorless liquid | chemicalbook.com |

| Purity (Typical) | ≥94% (GC) | sigmaaldrich.comcalpaclab.com |

Interdisciplinary Research Opportunities

The unique bifunctional nature of this compound opens up a plethora of interdisciplinary research opportunities at the intersection of chemistry, materials science, and biology.

Medicinal Chemistry and Drug Discovery : The heptafluoropentyl group can be incorporated into drug candidates to enhance their pharmacokinetic properties, such as metabolic stability and lipophilicity. dovepress.com The C-I bond provides a reactive handle for late-stage functionalization, a powerful strategy in modern drug discovery that allows for the rapid generation of analog libraries for structure-activity relationship studies. acs.org Future research could focus on using this building block to synthesize novel fluorinated analogs of known therapeutic agents.

Materials Science : Fluorinated polymers and surfactants exhibit unique properties, including high thermal and chemical stability, and low surface energy. researchgate.net this compound can serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers with tailored properties for applications in coatings, electronics, and energy storage devices. For instance, research into fluorinated components for rechargeable batteries is a rapidly growing field where such precursors could be invaluable. wpmucdn.com

Agrochemicals : Similar to pharmaceuticals, the introduction of fluorine into pesticides and herbicides can improve their efficacy and stability. dovepress.com Research could be directed towards the synthesis of new agrochemicals derived from this compound, with the aim of developing more potent and environmentally benign crop protection agents.

Chemical Biology : The compound's utility in proteomics can be expanded. scbt.com The heptafluoropentyl group can act as a tag for ¹⁹F NMR spectroscopy, a powerful analytical technique for studying protein structure and interactions in a cellular environment. The iodo-group allows for covalent attachment to biomolecules, enabling the development of new chemical probes to investigate biological processes.

Outlook for Sustainable Fluorine Chemistry and Advanced Applications

The future of fluorine chemistry is increasingly focused on sustainability and the development of "green" chemical processes. dovepress.comnumberanalytics.com This includes the design of more efficient synthetic methods that minimize waste and the development of fluorinated compounds with reduced environmental persistence. numberanalytics.com

For compounds like this compound, future research will likely concentrate on several key areas:

Greener Synthetic Routes : Developing more environmentally friendly methods for the synthesis of this and other fluoroalkyl iodides will be a priority. This could involve the use of less hazardous reagents, milder reaction conditions, and catalytic processes to improve atom economy. dovepress.com

Biodegradable Fluorinated Compounds : A significant challenge in fluorine chemistry is the environmental persistence of some highly fluorinated compounds. numberanalytics.comnih.gov Future research will likely focus on designing fluorinated molecules that retain their desired functional properties but are more susceptible to environmental degradation. The partially hydrogenated nature of this compound may offer advantages in this regard compared to perfluorinated analogs.

Advanced Materials for Energy : The demand for high-performance materials for energy applications, such as batteries and fuel cells, is a major driver of innovation. wpmucdn.com Fluorinated electrolytes and membranes can offer enhanced stability and performance. This compound could serve as a key precursor for the next generation of these materials.

常见问题

Basic Research Questions

Q. What are the primary challenges in synthesizing 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane, and what methodological strategies can mitigate these issues?

- Answer : Synthesis challenges include controlling fluorination selectivity and iodine substitution stability. Methodological approaches:

- Use low-temperature fluorination to minimize side reactions (e.g., radical pathways) that lead to over-fluorination .

- Employ iodine-directed regioselective fluorination via transition-metal catalysis to enhance positional control .

- Monitor reaction progress using 19F NMR spectroscopy to track fluorine incorporation and identify intermediates .

Q. How can researchers reliably characterize the molecular structure of this compound using spectroscopic techniques?

- Answer : Key techniques and considerations:

- 19F NMR : Resolve overlapping signals by using high-field instruments (≥500 MHz) and deuterated solvents to reduce background noise .

- Mass Spectrometry (HRMS) : Use electron ionization (EI) to confirm molecular weight (252.0534 g/mol) and isotopic patterns from iodine (e.g., m/z 127 and 129) .

- X-ray Crystallography : For solid-state confirmation, grow crystals via slow evaporation in fluorinated solvents (e.g., hexafluorobenzene) to stabilize the iodine-fluorine lattice .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer :

- Use inert-atmosphere gloveboxes to prevent hydrolysis of the iodine moiety, which can release corrosive HI .

- Store in amber glass vials at ≤4°C to minimize photolytic degradation of the C-I bond .

- Conduct fume hood-based experiments with real-time gas sensors to detect volatile fluorinated byproducts .

Advanced Research Questions

Q. How can factorial experimental design optimize reaction conditions for synthesizing this compound with high yield and purity?

- Answer :

- Design Parameters : Vary temperature (20–80°C), catalyst loading (0.1–5 mol%), and solvent polarity (e.g., from hexane to DMF) .

- Statistical Analysis : Apply a 2^k factorial design to identify significant interactions. For example, ANOVA can reveal that temperature and catalyst loading are critical for yield (p < 0.05), while solvent polarity affects purity .

- Response Surface Methodology (RSM) : Optimize conditions using a central composite design to achieve >85% yield and >98% purity .

Q. What computational methods can predict the reactivity of this compound in cross-coupling reactions?

- Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model transition states for iodine displacement reactions (e.g., Suzuki-Miyaura couplings) .

- Reaction Path Search Algorithms : Apply artificial force-induced reaction (AFIR) methods to identify low-energy pathways for fluorinated intermediate stabilization .

- Machine Learning : Train models on fluorinated compound databases to predict regioselectivity in nucleophilic substitutions .

Q. How can contradictory data on the thermal stability of this compound be resolved across studies?

- Answer :

- Controlled Replication : Standardize thermogravimetric analysis (TGA) conditions (heating rate: 10°C/min; N2 atmosphere) to isolate decomposition kinetics from experimental artifacts .

- Isotopic Labeling : Use deuterated analogs to distinguish between C-I bond cleavage and fluorine loss pathways via mass spectrometry .

- Multi-Lab Validation : Collaborate with independent labs to validate degradation thresholds (e.g., Td90 = 180–200°C) using harmonized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。